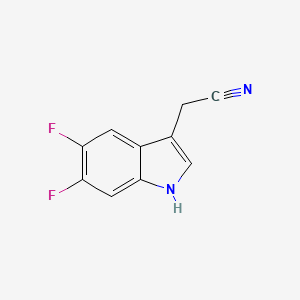

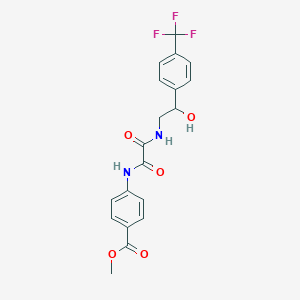

N-Methyl-1-(3-phenyl-1H-1,2,4-triazol-5-yl)methanamine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-Methyl-1-(3-phenyl-1H-1,2,4-triazol-5-yl)methanamine;hydrochloride” is a compound that contains a triazole moiety. Triazole compounds are heterocyclic compounds containing two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

Triazole compounds are synthesized and studied for their antimicrobial, antioxidant, and antiviral potential . The synthesis of these compounds involves various techniques and conditions, and the yield can vary .Molecular Structure Analysis

The molecular structure of triazole compounds is characterized by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The IR absorption spectra of these compounds are characterized by the presence of signals for C=O groups .Chemical Reactions Analysis

The chemical reactions involving triazole compounds can lead to a variety of derivatives with different properties . These reactions are often used to synthesize new compounds with potential therapeutic applications .Physical and Chemical Properties Analysis

Triazole compounds exhibit various physical and chemical properties. For instance, they are thermally stable, with decomposition onset temperatures ranging from 147–228 °C . They also exhibit acceptable densities .Aplicaciones Científicas De Investigación

Neurokinin-1 Receptor Antagonism

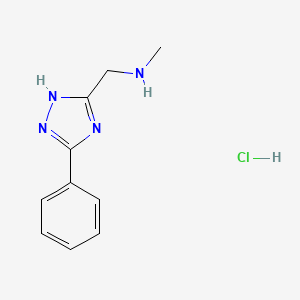

1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride demonstrates high affinity and oral activity as an h-NK(1) receptor antagonist. This compound shows significant efficacy in pre-clinical tests for clinical efficacy in emesis and depression, highlighting its potential as a therapeutic agent (Harrison et al., 2001).

Anticancer Activity

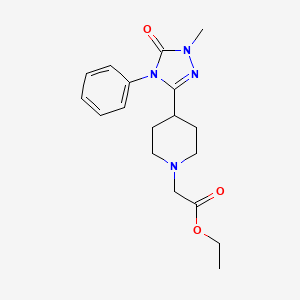

The combination of structural units of indole and substituted triazole has led to the synthesis of 1-{1-methyl-2-[4-phenyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indol-3-yl}methanamine derivatives. These molecules have shown potent growth inhibitory action against various human cancer cell lines at low micro molar concentrations. One compound, IT-14, notably inhibited the deacetylation activity of the SIRT1 enzyme and demonstrated promising action in reducing the prostate weight to body weight ratio in prostate hyperplasia animal models (Panathur et al., 2013).

Antimicrobial Activities

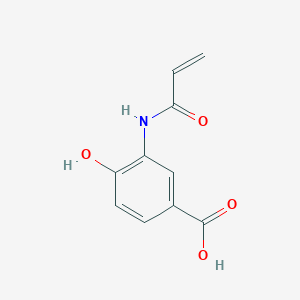

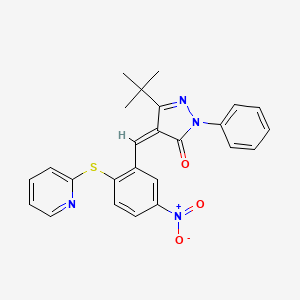

A new series of [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl]methanamine derivatives have been synthesized and demonstrated moderate to very good antibacterial and antifungal activities against pathogenic strains. These findings underscore the potential of these compounds as antimicrobial agents, offering an avenue for the development of new therapeutic drugs (Thomas et al., 2010).

Antimycobacterial Derivatives

Derivatives of isoniazid, specifically (E)-N'-[(1-aryl)-1H-1,2,3-triazole-4-yl)methylene] isonicotinoyl hydrazides, have been prepared and exhibit significant activity against Mycobacterium tuberculosis strain H37Rv. These compounds have shown low cytotoxicity against liver and kidney cells, suggesting their potential as therapeutic agents for mycobacterial infections (Boechat et al., 2011).

Antidepressant-like Activity

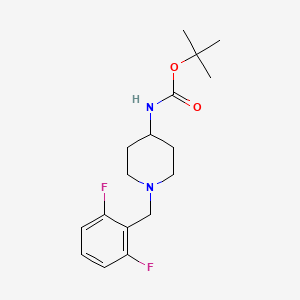

Novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives have been identified as "biased agonists" of serotonin 5-HT1A receptors, showing high selectivity and potent antidepressant-like activity. These compounds, through ERK1/2 phosphorylation-preferring mechanisms, offer a promising approach to the treatment of depression and anxiety (Sniecikowska et al., 2019).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-methyl-1-(3-phenyl-1H-1,2,4-triazol-5-yl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4.ClH/c1-11-7-9-12-10(14-13-9)8-5-3-2-4-6-8;/h2-6,11H,7H2,1H3,(H,12,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAAOXRNKZZNKDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NC(=NN1)C2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methanone](/img/structure/B2735774.png)

![N'-[(1E)-(3-{[1,1'-biphenyl]-4-yl}-1-phenyl-1H-pyrazol-4-yl)methylidene]benzohydrazide](/img/structure/B2735778.png)

![Ethyl 3-(4-fluorophenyl)-4-oxo-5-(3-phenylpropanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2735779.png)

![Ethyl 4-[[2-[[5-[[[4-(dimethylsulfamoyl)benzoyl]amino]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2735783.png)

![N-[2-(4-methoxyphenyl)ethyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2735785.png)

![2-Amino-1-[1-(2-methylpropyl)pyrazol-3-yl]ethanol](/img/structure/B2735789.png)

![N-(4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2735792.png)

![6-methyl-N-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B2735794.png)